(6-fluoro-1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
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Overview
Description
The compound (6-fluoro-1,1-dioxido-4-(4-(trifluoromethoxy)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
is a TRPM8 antagonist . TRPM8, the predominant mammalian cold-temperature thermosensor, is a nonselective cation channel expressed in a subpopulation of sensory neurons in the peripheral nervous system, including nerve circuitry implicated in migraine pathogenesis .
Scientific Research Applications
Synthesis and Structural Exploration
- A novel bioactive heterocycle was synthesized and its structure characterized using various spectroscopic methods and X-ray diffraction studies. The molecule showed potential antiproliferative activity, indicating the relevance of fluorinated compounds in medicinal chemistry (S. Benaka Prasad et al., 2018).
- Another study synthesized and evaluated the antitumor activity of a fluorinated compound, highlighting the importance of fluorinated molecules in the development of new therapeutic agents (Zhi-hua Tang & W. Fu, 2018).
Fluorinated Compounds in Fluorescence and Sensing Applications
- Fluorination of fluorophores was explored to enhance their photostability and improve spectroscopic properties. This research facilitates access to novel fluorinated analogs for use in spectroscopic studies and highlights the versatile applications of fluorinated compounds in creating highly fluorescent precursors (Zachary R. Woydziak et al., 2012).
Applications in Organic Synthesis and Medicinal Chemistry
- Efficient synthesis of the NK(1) receptor antagonist Aprepitant was described, showcasing the application of fluorinated compounds in the synthesis of clinically relevant pharmaceuticals. The study demonstrates the potential for fluorinated molecules in streamlining the synthesis of complex therapeutic agents (K. Brands et al., 2003).
- Fluorinated compounds were also investigated for their antimicrobial properties, with specific studies focusing on their activity against mycobacterial species. This underscores the role of fluorinated molecules in developing new antimicrobial agents with potential applications in treating infections (B. Sathe et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
The compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This results in the amplification of the signals mediated by these cyclic nucleotides, which can have various effects depending on the specific cell type and signaling pathway involved .
Biochemical Pathways
The compound’s action primarily affects the cyclic nucleotide signaling pathways . These pathways play a key role in various physiological processes, including inflammation and bronchodilation . By increasing the intracellular concentrations of cyclic nucleotides, the compound can enhance the signaling through these pathways, leading to anti-inflammatory and bronchodilatory effects .
Result of Action
The compound’s action results in both bronchodilatory and non-steroidal anti-inflammatory effects . This dual action makes it particularly effective in the treatment of conditions like chronic obstructive pulmonary disease (COPD), where both bronchoconstriction and inflammation are major components of the disease .
Properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-[4-(trifluoromethoxy)phenyl]-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O5S/c21-13-1-6-17-16(11-13)26(14-2-4-15(5-3-14)31-20(22,23)24)12-18(32(17,28)29)19(27)25-7-9-30-10-8-25/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMIGAMQZBWEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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